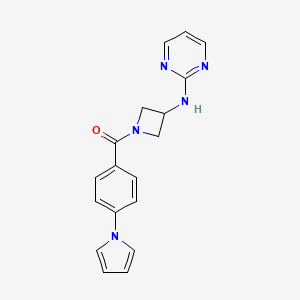

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

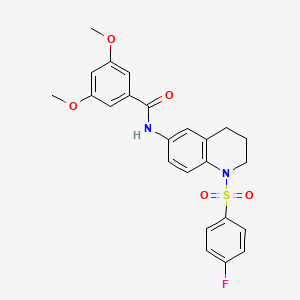

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a pyrimidine ring, and an azetidine ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Pyrimidine is a basic aromatic ring structure that is found in many natural substances . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between α-amino ketones or α-amino-β-ketoesters and an excess of α-diketones . The pyrimidine ring could be synthesized using the Biginelli reaction . The azetidine ring could be synthesized from β-amino alcohols .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring would contribute to the aromaticity of the molecule, while the azetidine ring would introduce some strain due to its small ring size .Chemical Reactions Analysis

The compound would likely undergo reactions typical of the functional groups present in it. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on .Applications De Recherche Scientifique

Stereospecific Synthesis

One study explores the stereospecific synthesis of pyrrolidines, offering insights into the methodology for obtaining enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition involving sugar-derived enones and azomethine ylides. This synthesis pathway highlights the potential utility of such compounds in creating structurally complex and stereochemically defined molecules for various research applications (Oliveira Udry et al., 2014).

Crystal Structure Analysis

Another study focuses on the crystal structure of a related compound, providing essential data for understanding molecular conformation, bonding interactions, and overall geometry, which are crucial for the design of new materials or drug molecules. The detailed crystallographic analysis aids in the prediction of the compound's behavior in solid-state forms (Akkurt et al., 2003).

Antimicrobial and Antitubercular Activities

Research into the synthesis of new pyrimidine-azetidinone analogues has shown promising antimicrobial and antitubercular activities. This study underscores the compound's potential as a scaffold for developing new therapeutic agents targeting resistant bacterial strains and tuberculosis, highlighting its significance in addressing global health challenges (Chandrashekaraiah et al., 2014).

Antiproliferative Activity

A study on a synthesized compound featuring a pyrazolo[3,4-d]pyrimidine core revealed notable antiproliferative activity against various cancer cell lines. This finding indicates the potential use of such compounds in cancer research, particularly in the development of new chemotherapeutic agents with targeted action mechanisms (Bakr & Mehany, 2016).

Novel PET Agent for Parkinson's Disease

The synthesis of a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease represents another significant application. The development of such imaging agents is crucial for advancing diagnostic tools in neurodegenerative disease research, potentially leading to early detection and improved therapeutic strategies (Wang et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to a range of biological effects .

Result of Action

Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c24-17(14-4-6-16(7-5-14)22-10-1-2-11-22)23-12-15(13-23)21-18-19-8-3-9-20-18/h1-11,15H,12-13H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGMKNYODVNKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-cyclohexyl-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]prop-2-enamide](/img/structure/B2942931.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)

![N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2942941.png)

![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)

![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)

![(2Z)-N-acetyl-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2942952.png)